molecular formula C15H18N2O2 B13466019 tert-butyl N-(4-aminonaphthalen-1-yl)carbamate

tert-butyl N-(4-aminonaphthalen-1-yl)carbamate

Cat. No.: B13466019
M. Wt: 258.32 g/mol
InChI Key: DFPKQKONVPUFPT-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a naphthalene ring substituted with an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminonaphthalene-1-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is unique due to the specific positioning of the amino group on the naphthalene ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(4-aminonaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,16H2,1-3H3,(H,17,18)

InChI Key

DFPKQKONVPUFPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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